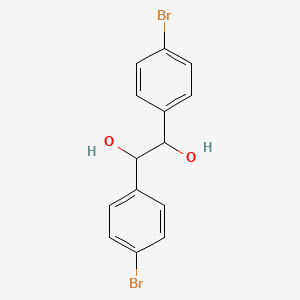

1,2-Bis(4-bromophenyl)ethane-1,2-diol

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

24133-54-8 |

|---|---|

分子式 |

C14H12Br2O2 |

分子量 |

372.05 g/mol |

IUPAC 名称 |

1,2-bis(4-bromophenyl)ethane-1,2-diol |

InChI |

InChI=1S/C14H12Br2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14,17-18H |

InChI 键 |

GVQCDJVKPDOTCB-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Br)O)O)Br |

产品来源 |

United States |

Synthetic Methodologies for 1,2 Bis 4 Bromophenyl Ethane 1,2 Diol

Direct Reductive Coupling Strategies

Direct reductive coupling strategies represent the most common and straightforward methods for the synthesis of 1,2-bis(4-bromophenyl)ethane-1,2-diol. These methods typically involve the use of a reducing agent to generate a ketyl radical from 4-bromobenzaldehyde (B125591), which then dimerizes.

Pinacol (B44631) Coupling Reactions of 4-Bromobenzaldehyde Derivatives

Pinacol coupling is a cornerstone of 1,2-diol synthesis. The reaction proceeds via a one-electron reduction of the carbonyl group to form a ketyl radical anion. Two of these radicals then couple to form a pinacolate intermediate, which upon protonation yields the vicinal diol. The choice of reducing agent and reaction conditions can significantly influence the efficiency and stereochemical outcome of the reaction.

Low-valent titanium reagents are highly effective in promoting the pinacol coupling of aromatic aldehydes. The TiCl₄-Zn system is a classic combination where zinc powder reduces titanium tetrachloride to a low-valent titanium species, which then acts as the electron donor for the coupling reaction. These reactions can be influenced by various factors, including the molar ratio of the reagents and the reaction medium's pH. For instance, the pinacol coupling of aromatic aldehydes using TiCl₄-Zn can yield the corresponding diols in a range of 35-99%. rsc.org The diastereoselectivity of these reactions, referring to the ratio of the dl (or syn) and meso (or anti) isomers, is a critical aspect. For some substituted aromatic aldehydes, the dl/meso ratio can vary significantly. scielo.org.mx

| Reagent System | Substrate | Solvent | Yield (%) | Diastereomeric Ratio (dl:meso) | Reference |

| TiCl₄/Zn | Aromatic Aldehydes | Ethyl Acetate (B1210297) | 35-99 | Varies | rsc.orgscielo.org.mx |

This table presents generalized data for aromatic aldehydes as specific data for 4-bromobenzaldehyde was not available in the search results.

Zinc metal is a widely used reducing agent in pinacol coupling reactions due to its low cost and reactivity. Active zinc, often prepared by various methods to increase its surface area and reactivity, can efficiently promote the coupling of aromatic aldehydes. The effectiveness of zinc-mediated coupling can be enhanced by the presence of additives or by conducting the reaction under specific conditions, such as in aqueous media. While specific yield and diastereoselectivity for 4-bromobenzaldehyde were not explicitly detailed in the provided search results, zinc-mediated couplings of aromatic carbonyls are known to produce 1,2-diols in moderate to good yields. researchgate.net

| Reagent | Substrate | Solvent System | Yield | Diastereoselectivity | Reference |

| Active Zinc | Aromatic Carbonyls | Saturated NH₄Cl(aq)-THF | Moderate to Good | Not Specified | researchgate.net |

This table presents generalized data as specific quantitative results for 4-bromobenzaldehyde were not available in the provided search results.

The combination of zinc borohydride (B1222165) (Zn(BH₄)₂) with charcoal presents an efficient system for the reduction of various carbonyl compounds. This system has been shown to reduce α-diketones to their corresponding vicinal diols in high yields. scielo.org.mxscielo.org.mx While this method is effective for the reduction of pre-formed α-diketones to diols, its direct application to the reductive coupling of aldehydes like 4-bromobenzaldehyde to form the pinacol product is not explicitly detailed in the available literature. The process typically involves the reduction of the carbonyl group to an alcohol. For the formation of a diol from an aldehyde via coupling, this system would need to facilitate the initial C-C bond formation.

| Reagent System | Substrate | Solvent | Product | Yield (%) | Reference |

| Zn(BH₄)₂/Charcoal | α-Diketones | THF | Vicinal Diols | 92-95 | scielo.org.mxscielo.org.mx |

This table shows the utility of the system for converting α-diketones to vicinal diols, as direct coupling data for 4-bromobenzaldehyde was not found.

Recent advancements in photoredox catalysis have enabled highly diastereoselective pinacol coupling reactions. These methods utilize a photocatalyst, often a ruthenium or iridium complex, or an organic dye, which, upon irradiation with visible light, initiates a single-electron transfer process. In the context of synthesizing this compound, a highly diastereoselective approach involves the use of a titanium complex in conjunction with a red-absorbing organic dye. rsc.orgnih.govsemanticscholar.orgresearchgate.net This system allows for the selective reduction of Ti(IV) to Ti(III), which then promotes the pinacol coupling. This method has been shown to favor the formation of the d,l (syn) diastereoisomer with a high degree of control, achieving diastereomeric ratios greater than 20:1. rsc.orgresearchgate.net

| Catalytic System | Substrate | Light Source | Diastereomeric Ratio (d,l:meso) | Reference |

| Cp₂TiCl₂ / Red-absorbing organic dye | Aromatic Aldehydes | Orange Light | >20:1 | rsc.orgnih.govsemanticscholar.orgresearchgate.net |

This table highlights the high diastereoselectivity achievable with this photoredox method for aromatic aldehydes.

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified experimental procedures by combining multiple reaction steps into a single operation without the isolation of intermediates. While the direct reductive coupling of 4-bromobenzaldehyde is inherently a one-step process leading to the diol, the term "one-pot" can also refer to tandem reactions where the starting material is generated in situ and immediately used in the subsequent coupling step. For the synthesis of this compound, a one-pot approach would typically involve the direct conversion of 4-bromobenzaldehyde to the final diol product under a single set of reaction conditions. The titanium-mediated approaches, for instance, can be considered one-pot procedures where the low-valent titanium reductant is generated in situ from a stable precursor. nih.gov

| Strategy | Reactants | Key Features | Reference |

| In situ generation of low-valent titanium | TiCl₄, Mn powder, 4-bromobenzaldehyde | Avoids handling of sensitive low-valent titanium reagents. | nih.gov |

This table provides an example of a one-pot strategy for pinacol coupling.

Enantioselective Synthesis of Chiral this compound Enantiomers

The synthesis of specific enantiomers of this compound is of significant interest due to the distinct stereochemical properties of chiral diols, which are valuable building blocks in asymmetric synthesis. The primary strategies for obtaining these enantiomerically pure compounds involve asymmetric catalytic reactions and the derivatization of existing chiral molecules.

Asymmetric Catalytic Routes

Asymmetric catalysis provides a direct and efficient pathway to chiral 1,2-diols from prochiral starting materials. A prominent method for the synthesis of this compound is the asymmetric pinacol coupling reaction of 4-bromobenzaldehyde. This reductive coupling of two aldehyde molecules is facilitated by a chiral catalyst that directs the formation of one enantiomer over the other.

Various catalytic systems have been developed for the enantioselective pinacol coupling of aromatic aldehydes. These often involve transition metal complexes with chiral ligands. For instance, titanium-based catalysts, particularly those with chiral Salen ligands, have been shown to promote this transformation with high diastereoselectivity and enantioselectivity. Similarly, chromium complexes coordinated with chiral ligands, such as tethered bis(8-quinolinolato) (TBOx), are effective in catalyzing the pinacol coupling of aromatic aldehydes, yielding chiral 1,2-diols in high yields and with excellent enantiomeric excess.

The general reaction scheme for the asymmetric pinacol coupling of 4-bromobenzaldehyde is as follows:

Table 1: Examples of Catalytic Systems for Asymmetric Pinacol Coupling of Aromatic Aldehydes

| Catalyst System | Chiral Ligand Type | Typical Enantiomeric Excess (ee) |

| Titanium Complex | Salen | Up to 92% |

| Chromium Complex | Tethered Bis(8-quinolinolato) (TBOx) | High |

Derivatization from Chiral Bromo-substituted Diols

An alternative approach to obtaining enantiomerically pure this compound is through the derivatization of a pre-existing chiral bromo-substituted diol. This method relies on the availability of a suitable chiral starting material, often referred to as a chiral pool. While direct derivatization of a closely related chiral bromo-diol to the target compound is a theoretical possibility, a more common strategy involves the kinetic resolution of a racemic mixture of this compound.

Kinetic resolution separates enantiomers based on their different reaction rates with a chiral catalyst or reagent. For example, a racemic mixture of the diol can be subjected to enantioselective acylation catalyzed by a chiral tetrapeptide. One enantiomer will react faster to form an ester, leaving the unreacted, slower-reacting enantiomer in high enantiomeric purity. The esterified diol can then be separated and hydrolyzed to recover the other enantiomer.

Another method for separating enantiomers is through the formation of diastereomeric salts. The racemic diol can be reacted with a chiral resolving agent, such as an amidine-based compound, to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization. Subsequent removal of the resolving agent yields the individual enantiopure diols.

Synthesis of Key Intermediates and Precursors

The synthesis of this compound relies on the availability of its key precursor, 4-bromobenzaldehyde.

Preparation of 4-Bromobenzaldehyde

4-Bromobenzaldehyde can be synthesized through various methods, with a common laboratory preparation involving the oxidation of 4-bromotoluene (B49008). This process typically occurs in two steps. The first step is a free-radical bromination of the methyl group of 4-bromotoluene to yield 4-bromobenzal bromide. In the second step, the dibrominated methyl group is hydrolyzed, often using calcium carbonate, followed by steam distillation to isolate the 4-bromobenzaldehyde product.

Other synthetic routes to 4-bromobenzaldehyde include the indirect electrolytic oxidation of p-bromotoluene and the oxidation of p-bromobenzyl bromide with lead nitrate.

Table 2: Summary of Synthetic Methods for 4-Bromobenzaldehyde

| Starting Material | Key Reagents | Method |

| 4-Bromotoluene | Bromine, Calcium Carbonate | Free-radical bromination followed by hydrolysis |

| p-Bromotoluene | - | Indirect electrolytic oxidation |

| p-Bromobenzyl bromide | Lead Nitrate | Oxidation |

Purification and Isolation Techniques for the Diol Product

After the synthesis of this compound, purification is necessary to remove unreacted starting materials, byproducts, and catalysts. The choice of purification technique depends on the scale of the reaction and the nature of the impurities.

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a widely used and effective method for the purification of this compound. evitachem.com In this technique, a solution of the crude product is passed through a column packed with silica gel, which acts as the stationary phase. An eluting solvent or a mixture of solvents (the mobile phase) is then passed through the column.

The separation is based on the differential adsorption of the components of the mixture to the silica gel. Compounds with different polarities will travel down the column at different rates, allowing for their separation. The polarity of the eluting solvent can be adjusted to optimize the separation. For this compound, a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate is typically used. The fractions are collected as they elute from the column and analyzed to identify those containing the pure diol. The solvent is then evaporated to yield the purified product.

Crystallization Methods

Crystallization is a crucial technique for the purification of this compound, separating it from byproducts and unreacted starting materials after its synthesis. While detailed, specific protocols for the crystallization of this compound are not extensively documented in publicly available literature, general principles for the purification of brominated aromatic compounds and related diols can be applied. The selection of an appropriate solvent system is paramount for successful recrystallization, aiming for high solubility of the compound at elevated temperatures and low solubility at lower temperatures.

For brominated aromatic compounds, a range of organic solvents are typically employed. A general process for the recrystallization of such compounds involves dissolving the crude material in a suitable solvent or a combination of solvents. google.com Potential solvents for this class of compounds include toluene, 1,2-dibromoethane, m-xylene, benzene (B151609), dichloromethane, chloroform, and 1,2-dichloroethane. google.com The choice of solvent would depend on the specific solubility profile of this compound.

In the case of structurally similar compounds, specific solvent systems have been successfully utilized. For instance, single crystals of (E)-2-(1-(4-bromophenyl)ethylidene)-1-tosylhydrazine, another brominated aromatic compound, have been obtained from an ethyl acetate solution using the slow evaporation method. This technique involves dissolving the solute in a solvent and allowing the solvent to evaporate slowly, leading to the gradual formation of crystals.

Furthermore, for a related diol, (1R,2R)-1,2-diphenylethane-1,2-diol, crystallization has been achieved from a toluene/heptane solvent mixture. This use of a binary solvent system, consisting of a solvent in which the compound is soluble (toluene) and an anti-solvent in which it is less soluble (heptane), is a common strategy to induce crystallization.

Based on these examples from related compounds, a systematic approach to developing a crystallization method for this compound would involve screening various solvents and solvent mixtures. The table below outlines potential solvent systems and methods derived from the purification of analogous compounds.

Table 1: Potential Crystallization Systems for this compound Based on Analogous Compounds

| Solvent/Solvent System | Method | Rationale/Source Compound Type |

|---|---|---|

| Toluene | Cooling Crystallization | General solvent for brominated aromatics google.com |

| Dichloromethane | Cooling or Evaporation | General solvent for brominated aromatics google.com |

| Ethyl Acetate | Slow Evaporation | Successful for a brominated aromatic hydrazine |

The process would typically involve dissolving the crude this compound in a minimal amount of the chosen hot solvent or solvent mixture. The solution is then allowed to cool slowly to room temperature, and subsequently, often cooled further in an ice bath to maximize crystal yield. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and dried. The purity of the recrystallized product can be assessed by techniques such as melting point determination and chromatographic methods.

Advanced Spectroscopic and Structural Elucidation of 1,2 Bis 4 Bromophenyl Ethane 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise connectivity and stereochemistry of 1,2-Bis(4-bromophenyl)ethane-1,2-diol. Analysis of both proton and carbon spectra allows for the differentiation of the meso and dl diastereomers.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the key signals are the methine protons (-CH(OH)-) and the aromatic protons on the bromophenyl rings. The signals for the two diastereomers are distinct and can be resolved in a single spectrum, allowing for the determination of the diastereomeric ratio.

In a typical spectrum recorded in Chloroform-d (CDCl₃), the methine protons appear as sharp singlets. The meso isomer, possessing a plane of symmetry, shows one singlet for its two equivalent methine protons, while the dl pair also shows a single resonance for its equivalent methine protons, but at a slightly different chemical shift. The aromatic protons typically appear as two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

Spectroscopic data reported for a sample in CDCl₃ at 300 MHz.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The key resonances are the methine carbon (-CH(OH)-) and the aromatic carbons. Similar to the proton NMR, distinct signals are observed for the meso and dl isomers. The carbon attached to the bromine atom (ipso-carbon) shows a characteristic chemical shift, as do the quaternary aromatic carbons and the protonated aromatic carbons.

Spectroscopic data reported for a sample in CDCl₃ at 75 MHz.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphine (B1218219) Derivatives

A thorough review of published literature did not yield specific data regarding the synthesis of phosphine derivatives of this compound or their subsequent analysis by ³¹P NMR spectroscopy. This specific characterization does not appear to be commonly reported.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Confirmation

FT-IR spectroscopy is employed to confirm the presence of key functional groups within the molecule. The spectrum of this compound is characterized by distinct absorption bands corresponding to the hydroxyl (O-H), aromatic carbon-hydrogen (C-H), and carbon-bromine (C-Br) bonds. While a detailed, fully assigned spectrum is not widely published, the expected characteristic absorptions can be predicted based on its structure.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₂Br₂O₂), the theoretical molecular weight is approximately 372.05 g/mol . A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine. The presence of two bromine atoms results in a distinctive M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1, providing strong evidence for the presence of two bromine atoms in the molecule or its fragments.

X-ray Crystallography and Solid-State Structural Analysis

The definitive three-dimensional structure of this compound in the solid state has been determined by single-crystal X-ray diffraction. The analysis was performed on a 2:1 cocrystal of 2,3-bis(4-bromophenyl)quinoxaline (B11557262) and the diol. In this structure, the this compound molecule is located on a crystallographic inversion center, which confirms that the crystallized form is the centrosymmetric meso diastereomer. This arrangement dictates specific bond angles, lengths, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

While the structure has been solved, the specific crystallographic parameters from the primary source were not available in the searched databases.

Nitrogen Adsorption–Desorption Isotherms (N2 Sorption Analysis) for Porosity Characterization

Nitrogen adsorption-desorption analysis is a standard technique used to determine the specific surface area and porosity of a solid material. This method involves exposing the sample to increasing partial pressures of nitrogen gas at cryogenic temperatures (typically 77 K). The amount of nitrogen adsorbed onto the material's surface is measured at various pressures, generating an adsorption isotherm. Subsequently, the pressure is systematically decreased, and the amount of desorbed nitrogen is measured to create a desorption isotherm.

The shape of the isotherm provides qualitative information about the material's porosity. According to the International Union of Pure and Applied Chemistry (IUPAC) classification, different isotherm types (Type I to VI) are characteristic of microporous, mesoporous, and macroporous materials. The hysteresis loop, which is the gap between the adsorption and desorption curves, can offer insights into the shape of the pores.

From these isotherms, several key parameters can be calculated:

BET (Brunauer-Emmett-Teller) Surface Area: This theory is applied to the adsorption data to calculate the specific surface area of the material in square meters per gram (m²/g).

Pore Volume: The total volume of the pores, typically given in cubic centimeters per gram (cm³/g).

Pore Size Distribution: Models such as the Barrett-Joyner-Halenda (BJH) method can be applied to the desorption branch of the isotherm to determine the distribution of pore sizes within the material.

While this technique is widely used for characterizing porous materials like metal-organic frameworks (MOFs), zeolites, and activated carbons, its application to crystalline organic compounds such as this compound would be relevant primarily if the compound self-assembles into a porous structure or if it is being investigated for its potential to form such structures.

As of the latest available data, no studies presenting the nitrogen adsorption-desorption isotherms or related porosity data for this compound have been published. Consequently, no data tables on its surface area or pore characteristics can be provided.

Theoretical and Computational Studies of 1,2 Bis 4 Bromophenyl Ethane 1,2 Diol and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular geometry and electronic characteristics of organic compounds. For 1,2-Bis(4-bromophenyl)ethane-1,2-diol, DFT calculations are instrumental in predicting its three-dimensional structure, bond lengths, bond angles, and the distribution of electron density within the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides critical insights into the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and spatial distribution of these orbitals determine the molecule's ability to donate or accept electrons.

For this compound, the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is distributed over the entire molecule, including the ethane-1,2-diol backbone. The presence of the bromine atoms, being electronegative, influences the energy levels of these orbitals.

Table 1: Frontier Molecular Orbital Energies (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are illustrative values and the actual energies would be dependent on the specific DFT functional and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In the MEP of this compound, the negative potential is concentrated around the oxygen atoms of the hydroxyl groups and the bromine atoms due to their high electronegativity. The hydrogen atoms of the hydroxyl groups and the aromatic rings exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Energy Gap Analysis

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. For this compound, the energy gap is influenced by the electronic effects of the bromo-phenyl substituents.

Molecular Mechanics (MM) and Force Field (MMFF94, MM2) Minimization Studies

Molecular Mechanics (MM) methods, utilizing force fields such as MMFF94 and MM2, are employed to determine the stable conformations of molecules and to estimate their steric energies. These methods are computationally less expensive than quantum mechanical calculations and are well-suited for exploring the potential energy surface of flexible molecules like this compound.

Conformational Analysis and Steric Effects

The central carbon-carbon single bond in this compound allows for rotational freedom, leading to various possible conformations. The most stable conformations are determined by a balance of steric hindrance between the bulky 4-bromophenyl groups and stabilizing intramolecular interactions, such as hydrogen bonding between the two hydroxyl groups.

Computational studies on the parent molecule, ethane-1,2-diol, have shown that the gauche conformation is more stable than the anti conformation due to the formation of an intramolecular hydrogen bond. A similar preference for a gauche-like conformation is expected for this compound, where the hydroxyl groups are in proximity, despite the steric repulsion between the large aromatic substituents.

Table 2: Relative Conformational Energies (Illustrative)

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Gauche | 0.0 |

| Anti | 1.5 |

Note: These are illustrative values. The actual energy difference depends on the force field parameters and the specific stereoisomer.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analyses

The Quantum Theory of Atoms in Molecules (QTAIM) and the analysis of the Reduced Density Gradient (RDG) provide deeper insights into the nature of chemical bonds and non-covalent interactions within a molecule.

QTAIM analysis of the electron density topology can characterize the properties of covalent bonds (e.g., C-C, C-O, C-Br) and identify the presence of weaker interactions, such as intramolecular hydrogen bonds. The properties at the bond critical points (BCPs) of these interactions reveal their strength and nature.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, many-electron wavefunction of a molecule into a localized, intuitive picture of chemical bonding. It examines the interactions between filled (donor) and empty (acceptor) orbitals to quantify the stabilizing effects of electron delocalization, which are crucial for understanding intermolecular forces such as hydrogen bonding and halogen bonding.

In this compound, the primary intermolecular interactions governing its self-assembly and crystal packing are hydrogen bonds formed by the hydroxyl (-OH) groups and halogen bonds involving the bromine atoms. NBO analysis can elucidate the nature and strength of these interactions by calculating the second-order perturbation stabilization energy, E(2), associated with donor-acceptor orbital interactions. A higher E(2) value indicates a stronger interaction.

The key donor orbitals in this molecule are the lone pairs (LP) of the oxygen atoms in the hydroxyl groups and the lone pairs of the bromine atoms. The primary acceptor orbitals are the antibonding sigma orbitals (σ) of the O-H bonds (for hydrogen bonding) and the σ orbitals associated with the C-Br bonds of neighboring molecules (for halogen bonding).

Hydrogen Bonding: The hydrogen bonds are formed when a lone pair on an oxygen atom of one molecule donates electron density to the antibonding σ(O-H) orbital of a neighboring molecule. This interaction, denoted as LP(O) → σ(O-H), is typically strong and highly directional, playing a significant role in the formation of stable crystalline structures.

Halogen Bonding: Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). In this compound, the bromine atom can interact with a nucleophilic region on an adjacent molecule, such as a lone pair on an oxygen or another bromine atom. This interaction can be described by donor-acceptor pairs like LP(O) → σ(C-Br) or LP(Br) → σ(C-Br). The strength of halogen bonding is influenced by the polarizability of the halogen atom and the electron-withdrawing nature of the group it is attached to.

A hypothetical NBO analysis of the key intermolecular interactions in a dimer of this compound could yield the stabilization energies presented in the following table.

| Donor NBO (Molecule 1) | Acceptor NBO (Molecule 2) | E(2) (kcal/mol) | Interaction Type |

| LP (O1) | σ* (O2-H) | 18.5 | Strong Hydrogen Bond |

| LP (O2) | σ* (O1-H) | 17.9 | Strong Hydrogen Bond |

| LP (Br1) | σ* (C-Br2) | 2.3 | Halogen Bond |

| LP (O1) | σ* (C-Br1) | 1.8 | Halogen Bond |

This table presents hypothetical data based on typical values for similar intermolecular interactions found in the literature. The specific values would require a dedicated quantum chemical calculation.

The data illustrates the expected dominance of hydrogen bonding in directing the molecular assembly, with halogen bonds providing additional stabilization to the crystal lattice.

Computational Chemistry in Crystal Structure Prediction and Analysis

Predicting the crystal structure of a molecule from its chemical diagram alone is a major goal in computational chemistry, a field known as Crystal Structure Prediction (CSP). CSP methods systematically explore the potential packing arrangements of molecules in a crystal, calculating the lattice energy for each hypothetical structure to identify the most thermodynamically stable forms. rsc.org This is particularly important for molecules like this compound, which can potentially exist in multiple crystalline forms, a phenomenon known as polymorphism. rsc.org

The CSP process typically involves several key steps:

Conformational Analysis: Identifying the low-energy conformations of the isolated molecule. For flexible molecules, this is a critical first step. rsc.org

Generation of Trial Crystal Structures: Packing the low-energy conformers into various possible space groups to generate a large number of candidate crystal structures.

Lattice Energy Minimization: Optimizing the geometry of these trial structures and calculating their lattice energies using force fields or, more accurately, quantum mechanical methods like Density Functional Theory (DFT).

Ranking of Structures: Ranking the predicted structures based on their calculated lattice energies to create a crystal energy landscape. The structures with the lowest energies are considered the most likely to be observed experimentally.

For this compound, the presence of strong hydrogen bonding donors and acceptors, as well as halogen bond donors, suggests that the crystal packing will be heavily influenced by these directional interactions. CSP studies can predict how these interactions lead to different packing motifs and potentially different polymorphs.

The output of a CSP study is a list of predicted crystal structures, each with its own calculated lattice energy and simulated X-ray diffraction pattern. This information can be invaluable for experimental crystallographers in identifying and characterizing new polymorphs.

Below is a hypothetical table summarizing the results of a CSP study on this compound, illustrating the kind of data that such a study would generate.

| Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) | Unit Cell Parameters (a, b, c, α, β, γ) |

| Form I | P2₁/c | -150.2 | 0.0 | 10.9 Å, 7.5 Å, 15.6 Å, 90°, 106.2°, 90° |

| Form II | P-1 | -148.5 | 1.7 | 8.2 Å, 9.1 Å, 12.4 Å, 75.3°, 88.1°, 80.5° |

| Form III | C2/c | -145.8 | 4.4 | 18.3 Å, 6.9 Å, 14.2 Å, 90°, 115.7°, 90° |

This table presents hypothetical data for illustrative purposes. The actual prediction of polymorphs and their properties requires extensive computational investigation.

Chemical Reactivity and Transformation Mechanisms

Reactions at the Hydroxyl Groups

The adjacent hydroxyl groups on the ethane (B1197151) bridge are the primary sites for a variety of chemical transformations, including esterification, oxidation, and the formation of cyclic acetals.

Esterification Reactions

The hydroxyl groups of 1,2-bis(4-bromophenyl)ethane-1,2-diol can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. evitachem.com This classic transformation is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and proceeds via a nucleophilic acyl substitution mechanism, commonly known as the Fischer-Speier esterification.

The general mechanism involves the protonation of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. One of the hydroxyl groups of the diol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. Given the presence of two hydroxyl groups, the reaction can lead to either a mono- or di-ester, depending on the stoichiometry of the reagents.

Table 1: Representative Esterification Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Acetic Anhydride | Pyridine | 1,2-Diacetoxy-1,2-bis(4-bromophenyl)ethane |

Oxidation Reactions to Carbonyls

The vicinal diol moiety of this compound can be oxidized to form the corresponding α-diketone, 4,4'-dibromobenzil. This transformation is a key step in the synthesis of various derivatives and is often achieved using specific oxidizing agents that are effective for the conversion of 1,2-diols to 1,2-diones.

Common reagents for this oxidation include nitric acid or a mixture of copper(II) sulfate and pyridine. The reaction mechanism generally involves the formation of an intermediate that facilitates the removal of two hydrogen atoms from the hydroxyl groups and the formation of two new carbon-oxygen double bonds.

It is important to select the appropriate oxidizing agent to avoid cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons, a common side reaction with some strong oxidants like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). These reagents would cleave the diol to produce two molecules of 4-bromobenzaldehyde (B125591).

Table 2: Oxidation to 4,4'-Dibromobenzil

| Starting Material | Oxidizing Agent | Product |

| This compound | Nitric Acid | 4,4'-Dibromobenzil |

| This compound | Copper(II) Sulfate/Pyridine | 4,4'-Dibromobenzil |

Derivatization to Cyclic Acetals (e.g., Dioxolanes)

The reaction of this compound with aldehydes or ketones in the presence of an acid catalyst leads to the formation of five-membered cyclic acetals, specifically dioxolanes. wikipedia.orgnih.gov This reaction is a versatile method for protecting the diol functionality or for creating new chiral centers, depending on the nature of the carbonyl compound used.

The mechanism involves the acid-catalyzed activation of the carbonyl group, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of the diol. The resulting hemiacetal then undergoes an intramolecular reaction where the second hydroxyl group attacks the protonated hemiacetal carbon, leading to the elimination of a water molecule and the formation of the stable dioxolane ring. The reaction is reversible and is typically driven to completion by removing the water formed during the reaction, often using a Dean-Stark apparatus.

Table 3: Formation of a Dioxolane Derivative

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Acetone (B3395972) | p-Toluenesulfonic acid | 2,2-Dimethyl-4,5-bis(4-bromophenyl)-1,3-dioxolane |

Reactions Involving the Bromine Substituents on the Aromatic Rings

The bromine atoms attached to the para-position of the phenyl rings are susceptible to various transformations, including nucleophilic substitution and reduction, offering pathways to further functionalize the molecule.

Substitution Reactions (e.g., with Nucleophiles like Amines or Thiols)

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the bromine atoms on the phenyl rings of this compound can be replaced by various nucleophiles under specific conditions, typically involving a transition metal catalyst.

Commonly, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for amines) or similar couplings with thiols, are employed. These reactions proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a low-valent palladium complex, followed by coordination of the nucleophile, and reductive elimination to form the product and regenerate the catalyst. The presence of the diol functionality may require protection prior to carrying out these transformations to avoid potential interference.

Table 4: Potential Nucleophilic Substitution Reactions

| Starting Material | Nucleophile | Catalyst System (Example) | Potential Product |

| This compound | Aniline | Pd₂(dba)₃ / BINAP | 1,2-Bis(4-(phenylamino)phenyl)ethane-1,2-diol |

| This compound | Thiophenol | Pd(OAc)₂ / Xantphos | 1,2-Bis(4-(phenylthio)phenyl)ethane-1,2-diol |

Reduction of Bromine Atoms

The carbon-bromine bonds can be cleaved through reduction to replace the bromine atoms with hydrogen, yielding the debrominated analogue, 1,2-diphenylethane-1,2-diol. This hydrodebromination can be achieved using various reducing agents.

Catalytic hydrogenation using a palladium catalyst (e.g., palladium on carbon) and a source of hydrogen (e.g., hydrogen gas, formic acid, or ammonium formate) is a common and effective method. The reaction proceeds on the surface of the catalyst where the aryl bromide is adsorbed, and the C-Br bond is hydrogenolyzed. Other methods, such as the use of reducing metals like zinc in the presence of an acid, can also be employed. The choice of reducing agent and conditions is crucial to ensure the diol functionality remains intact.

Table 5: Reduction of Bromine Atoms

| Starting Material | Reducing Agent/Catalyst | Product |

| This compound | H₂, Pd/C | 1,2-Diphenylethane-1,2-diol |

| This compound | Zn, CH₃COOH | 1,2-Diphenylethane-1,2-diol |

Homocoupling Reactions (e.g., Nickel-Catalyzed)

The presence of 4-bromophenyl groups in this compound suggests its potential to undergo homocoupling reactions, a classic transformation for aryl halides. Nickel-catalyzed homocoupling, often referred to as Ullmann-type coupling, provides an effective method for the formation of biaryl compounds. organic-chemistry.orgmdpi.com While direct experimental data for the nickel-catalyzed homocoupling of this compound is not extensively documented, the reactivity can be inferred from the well-established mechanisms for aryl bromides.

The reaction typically involves the reductive coupling of two aryl halide molecules in the presence of a nickel(0) catalyst. organic-chemistry.org The catalytic cycle is generally understood to proceed through the following key steps:

Oxidative Addition: A coordinatively unsaturated nickel(0) species oxidatively adds to the carbon-bromine bond of the aryl bromide, forming an arylnickel(II) intermediate. byjus.comyonedalabs.comwikipedia.org

Reductive Elimination or Disproportionation/Reductive Elimination: Two arylnickel(II) species can undergo reductive elimination to directly form the biaryl product and regenerate the nickel(0) catalyst. Alternatively, a disproportionation pathway may occur, leading to a diarylnickel(II) complex, which then undergoes reductive elimination. byjus.comwikipedia.org

The efficiency of nickel-catalyzed homocoupling can be influenced by several factors, including the nature of the ligands on the nickel catalyst, the solvent, and the presence of a reducing agent to regenerate the active nickel(0) species. organic-chemistry.org For electron-rich aryl halides, the oxidative addition step can be rate-limiting. byjus.comyonedalabs.comwikipedia.org

Table 1: Key Steps in Nickel-Catalyzed Homocoupling of Aryl Bromides

| Step | Description | Intermediate Species |

| Catalyst Activation | Reduction of a Ni(II) precatalyst to the active Ni(0) species. | Ni(0)Ln |

| Oxidative Addition | Insertion of the Ni(0) catalyst into the aryl-bromine bond. | Ar-Ni(II)-Br(Ln) |

| Reductive Elimination | Coupling of two aryl groups to form a biaryl and regenerate the Ni(0) catalyst. | Ar-Ar + Ni(0)Ln |

Where Ar represents the 4-(1,2-dihydroxyethane-1,2-diyl)phenyl group and L represents a ligand.

Deoxydehydration Reactions of Vicinal Diols

The vicinal diol functionality of this compound makes it a suitable substrate for deoxydehydration (DODH) reactions. This class of reactions converts vicinal diols into alkenes through a formal deoxygenation and dehydration process, typically catalyzed by a metal-oxo complex in the presence of a reductant. yonedalabs.comwikipedia.org Rhenium-based catalysts, such as methyltrioxorhenium (MTO), are commonly employed for this transformation. organic-chemistry.orgbyjus.com

The generally accepted mechanism for the deoxydehydration of vicinal diols catalyzed by high-valent metal-oxo species involves several key steps. yonedalabs.comwikipedia.org Using a rhenium catalyst as an example, the catalytic cycle can be described as follows:

Condensation: The vicinal diol condenses with the metal-oxo species (e.g., Re(VII) in MTO) to form a cyclic diolate intermediate, releasing a molecule of water. organic-chemistry.orgyonedalabs.com

Reduction: The metal center in the diolate intermediate is reduced by a sacrificial reductant (e.g., a secondary alcohol or a phosphine). byjus.comyonedalabs.comwikipedia.org This reduction is a crucial step in the catalytic turnover.

Olefin Extrusion: The reduced metal-diolate complex undergoes a transformation to release the alkene product. yonedalabs.com This step regenerates a lower-valent metal-oxo species, which is then re-oxidized to complete the catalytic cycle.

The active catalytic species can cycle between different oxidation states, for instance, a Re(V)↔Re(III) cycle has been proposed for MTO-catalyzed DODH reactions using a secondary alcohol as the reductant. organic-chemistry.org

Table 2: General Catalytic Cycle for Deoxydehydration of Vicinal Diols

| Step | Reactants | Products | Catalyst State Change |

| Diol Condensation | Vicinal Diol, Metal-Oxo Catalyst | Metal-Diolate Intermediate, Water | - |

| Reduction | Metal-Diolate Intermediate, Reductant | Reduced Metal-Diolate, Oxidized Reductant | High Oxidation State → Lower Oxidation State |

| Olefin Extrusion | Reduced Metal-Diolate | Alkene, Metal-Oxo Catalyst | Lower Oxidation State → High Oxidation State |

Deoxydehydration reactions of vicinal diols are often stereospecific. wikipedia.org The stereochemistry of the starting diol dictates the stereochemistry of the resulting alkene. For example, the deoxydehydration of a meso-diol typically yields a trans-alkene, while a racemic diol can produce a cis-alkene, depending on the reaction mechanism and catalyst system. This stereospecificity arises from the concerted nature of the olefin extrusion from the metal-diolate intermediate. wikipedia.org

In the case of this compound, which can exist as meso and racemic diastereomers, a stereospecific deoxydehydration would be expected to yield trans- and cis-1,2-bis(4-bromophenyl)ethene, respectively.

Regioselectivity refers to the preference for the formation of a double bond between specific atoms when there are multiple possibilities. rsc.org For a symmetric vicinal diol like this compound, there is only one possible position for the double bond to form, between the two carbons bearing the hydroxyl groups. Therefore, regioselectivity is not a variable in the deoxydehydration of this specific compound.

Participation in Palladium-Catalyzed Cross-Coupling Reactions (Implied via Bromine Reactivity)

The two bromine atoms on the phenyl rings of this compound are reactive sites for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl bromides in these transformations is well-established. mdpi.comnih.gov

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves three fundamental steps: fiveable.menobelprize.org

Oxidative Addition: A palladium(0) complex reacts with the aryl bromide to form an arylpalladium(II) halide intermediate. yonedalabs.comwikipedia.org

Transmetalation: An organometallic coupling partner transfers its organic group to the palladium center, displacing the halide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst. yonedalabs.comnobelprize.org

Examples of important palladium-catalyzed cross-coupling reactions that this compound could undergo include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl linkage. organic-chemistry.orgyonedalabs.com

Heck-Mizoroki Reaction: Coupling with an alkene to form a substituted alkene. byjus.comwikipedia.org

Sonogashira Coupling: Reaction with a terminal alkyne to produce an arylalkyne. wikipedia.orgorganic-chemistry.org

The reactivity of the aryl bromide is influenced by electronic factors; electron-withdrawing groups on the aromatic ring generally enhance the rate of oxidative addition. mdpi.com

Table 3: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Resulting Bond |

| Suzuki-Miyaura | Organoboron Reagent | Aryl-Aryl or Aryl-Vinyl |

| Heck-Mizoroki | Alkene | Aryl-Alkene |

| Sonogashira | Terminal Alkyne | Aryl-Alkyne |

| Stille | Organotin Reagent | Aryl-Aryl, Aryl-Vinyl, or Aryl-Alkynyl |

| Buchwald-Hartwig | Amine or Amide | Aryl-Nitrogen |

Applications in Catalysis and Asymmetric Synthesis

As Ligands in Chiral Transition Metal Catalysis

Chiral ligands are crucial in transition metal catalysis for inducing enantioselectivity in the formation of new stereocenters. The 1,2-diol motif is a well-established coordinating group for various transition metals, and the chirality of the diol backbone can effectively control the facial selectivity of substrate approach to the metal center.

Palladium-catalyzed enantioselective allylic alkylation is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. This reaction typically involves the use of a chiral phosphine (B1218219) ligand to control the enantioselectivity. While a wide variety of chiral ligands have been developed for this transformation, the specific use of 1,2-Bis(4-bromophenyl)ethane-1,2-diol as a ligand in this context is not extensively documented in scientific literature. Research in this area has often focused on ligands with different electronic and steric profiles, such as those based on TADDOLs or BINOL derivatives.

Ruthenium(II) complexes are highly effective catalysts for the transfer hydrogenation of ketones and imines, a process that typically uses isopropanol (B130326) as a safe and readily available hydrogen source. The efficiency and enantioselectivity of these catalysts are heavily dependent on the nature of the chiral ligand. Ligands based on chiral diamines and amino alcohols are commonly employed. Although chiral diols can coordinate to ruthenium, the application of this compound as a ligand in Ru(II)-catalyzed transfer hydrogenation has not been a primary focus of reported research.

Chiral Brønsted acids have emerged as powerful catalysts for a variety of enantioselective transformations, including the allylboration of carbonyl compounds. Chiral diols, particularly those derived from BINOL and TADDOL, can act as effective catalysts by activating the allylboronate reagent through ligand exchange. nih.gov While the general principle of using chiral diols for this purpose is well-established, specific studies detailing the use of this compound in this catalytic role are not prominent in the literature. The electronic properties imparted by the 4-bromophenyl groups could potentially influence the acidity and catalytic activity of the corresponding boronate ester, but this remains an area for further investigation.

The enantioselective vicinal difunctionalization of alkenes is a valuable transformation in organic synthesis. Recent advancements have seen the development of chiral hypervalent iodine(III) catalysts for such reactions. These catalysts are often generated in situ from a chiral iodoarene precursor. While direct use of this compound as the ligand for the iodine catalyst is not explicitly described, related C2-symmetric aryl iodides are employed for the enantioselective vicinal diacetoxylation of alkenes. nih.gov This suggests that the structural motif is relevant to the design of effective catalysts for this transformation. The presence of bromo-substituents on the aromatic rings of the chiral backbone can influence the electronic properties of the catalyst, which in turn can affect its reactivity and selectivity.

The enantioselective oxidation of sulfides to chiral sulfoxides is a significant transformation, with applications in the synthesis of biologically active compounds. Titanium complexes of chiral 1,2-diols are well-known catalysts for this reaction. Research into the effect of aryl substitution on the enantioselectivity of sulfide (B99878) oxidation catalyzed by titanium complexes of chiral 1,2-diarylethane-1,2-diols has provided valuable insights. nih.gov

In these studies, it was generally observed that the introduction of both electron-withdrawing and electron-donating substituents on the aryl rings of the diol ligand led to a decrease in enantioselectivity compared to the unsubstituted 1,2-diphenylethane-1,2-diol. nih.gov This suggests that for the oxidation of sulfides, the electronic nature of the aryl group plays a crucial role in the transition state leading to the enantioenriched product. The 4-bromo substituent, being an electron-withdrawing group, would be expected to follow this trend and result in lower enantiomeric excesses compared to the unsubstituted analogue.

Table 1: Effect of Aryl Substitution on Enantioselectivity in the Titanium-Catalyzed Asymmetric Oxidation of Sulfides

| Diol Ligand Substituent | Enantiomeric Excess (ee %) |

|---|---|

| Unsubstituted | High |

| Electron-Withdrawing (e.g., 4-bromo) | Generally Decreased |

| Electron-Donating | Generally Decreased |

| 4-tert-butyl | Increased (up to 99%) |

Data extrapolated from general findings in the cited literature. nih.gov

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Chiral MOFs can be synthesized using enantiopure organic linkers and have shown promise as heterogeneous catalysts for enantioselective reactions. The incorporation of chiral diols, such as derivatives of 1,2-diarylethane-1,2-diol, into MOF structures is a viable strategy for creating solid-state chiral catalysts. However, the specific integration of this compound into MOFs for enantioselective catalysis is not a widely reported area of research. The development of such materials could offer advantages in terms of catalyst recyclability and stability.

As Components in Heterogeneous Catalysts

While the immobilization of various organic molecules onto solid supports to create heterogeneous catalysts is a common strategy, specific research detailing the functionalization of mesoporous silica (B1680970) with this compound and its subsequent catalytic applications is limited.

Based on available scientific literature, there is no specific information on the functionalization of mesoporous silica or organosilica nanostructures such as SBA-15 and MCM-41 with this compound.

There is no available research data describing the use of this compound or its derivatives as catalysts or ligands for the addition of diethylzinc (B1219324) to aromatic aldehydes.

The compound this compound has been utilized as a model substrate in studies focused on the catalytic cleavage of carbon-carbon (C-C) bonds. amazonaws.comrsc.orgamazonaws.com In this context, the diol does not act as the catalyst but rather as the reactant, allowing researchers to evaluate the efficacy and selectivity of various catalytic systems for breaking the C-C bond within the 1,2-diol moiety. For instance, research on the selective aerobic oxidative C-C bond cleavage has employed this compound to test the performance of novel catalysts. rsc.orgamazonaws.com The conversion of this compound to its corresponding aldehydes or carboxylic acids serves as a benchmark for catalytic activity.

Dual Photoredox Catalysis

Dual photoredox catalysis has emerged as a powerful method for forging carbon-carbon bonds under mild conditions. This approach has been successfully applied to the synthesis of 1,2-diols through pinacol (B44631) coupling reactions.

This compound has been synthesized with high diastereoselectivity through the pinacol coupling of 4-bromobenzaldehyde (B125591), employing dual photoredox catalysis. unibo.itrsc.orgunibo.it This reaction involves the reductive coupling of two aldehyde molecules to form a vicinal diol.

In one study, a dual catalytic system involving a vanadium complex and a red-absorbing organic dye as the photocatalyst was used. unibo.itunibo.it This system, upon irradiation with light, facilitated the highly diastereoselective formation of this compound from 4-bromobenzaldehyde. The reaction demonstrated excellent control over the stereochemistry, yielding the product with a high diastereomeric ratio (d,l/meso > 20:1) and in good yield. unibo.itunibo.it

Another approach utilized a titanium complex in conjunction with a red-absorbing organic dye under photoredox conditions. rsc.org This method also achieved the diastereoselective pinacol coupling of 4-bromobenzaldehyde to produce this compound with a high diastereomeric ratio (>20:1). rsc.org The results from these studies highlight the utility of photoredox catalysis in the stereocontrolled synthesis of this specific diol.

The table below summarizes the results for the synthesis of this compound via diastereoselective pinacol coupling.

| Catalytic System | Starting Material | Product | Yield | Diastereomeric Ratio (d,l/meso) | Reference |

| Vanadium complex / Organic Dye | 4-bromobenzaldehyde | This compound | 89% | > 20:1 | unibo.itunibo.it |

| Titanium complex / Organic Dye | 4-bromobenzaldehyde | This compound | 60% | > 20:1 | rsc.org |

Applications in Materials Science and Polymer Chemistry

As Building Blocks for Advanced Polymer Materials

The bifunctional nature of 1,2-Bis(4-bromophenyl)ethane-1,2-diol, conferred by its two hydroxyl groups, allows it to act as a monomer in step-growth polymerization. evitachem.com Through polycondensation reactions with complementary monomers, such as dicarboxylic acids or their derivatives, it can be incorporated into polymer backbones, most notably forming polyesters. york.ac.ukresearchgate.net The presence of the bulky and rigid bis(4-bromophenyl)ethane core is expected to impart specific characteristics to the resulting polymers, including increased thermal stability, high glass transition temperatures, and a high refractive index.

| Monomer A | Monomer B | Polymerization Type | Resulting Polymer |

| This compound | Terephthaloyl chloride | Polycondensation | Aromatic Polyester (B1180765) |

| This compound | Adipoyl chloride | Polycondensation | Aliphatic-Aromatic Polyester |

| This compound | Methylene diphenyl diisocyanate (MDI) | Polyaddition | Polyurethane |

Triptycenes are rigid, three-dimensional molecules with a distinctive paddlewheel shape, which makes them desirable units for creating advanced polymers and materials with high internal free volume. encyclopedia.pubnih.gov The standard synthesis of a triptycene (B166850) framework involves a Diels-Alder reaction between anthracene (B1667546) and a suitable dienophile. wikipedia.orgmnstate.edu

While this compound is not a direct reactant, it serves as a key precursor. The diol can be chemically oxidized to form 1,2-bis(4-bromophenyl)ethanedione. This resulting α-diketone possesses the necessary dienophile characteristics to undergo a [4+2] cycloaddition reaction with anthracene. orientjchem.org This reaction constructs the rigid triptycene skeleton, locking the three phenyl "paddles" into a fixed, non-coplanar orientation. The bromine atoms from the original diol remain on the triptycene structure, providing reactive sites for subsequent functionalization.

Hypothetical Triptycene Synthesis Pathway

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |

|---|---|---|---|---|

| 1. Oxidation | This compound | Oxidizing Agent (e.g., HNO₃, Swern oxidation) | Diol to α-Diketone | 1,2-Bis(4-bromophenyl)ethanedione |

The dual reactivity of this compound allows for the synthesis of highly functionalized materials. The diol groups can be used to form a polymer backbone, while the bromine atoms on the pendant phenyl rings serve as handles for post-polymerization modification. For instance, a polyester can be synthesized using the diol functionality, resulting in a polymer chain with regularly spaced bromophenyl groups. These bromine sites are amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the attachment of a wide range of other functional moieties. This strategy allows for the precise tuning of a material's properties—such as solubility, fluorescence, conductivity, or chemical affinity—after the main polymer has been formed.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.gov The properties of a MOF are dictated by the choice of both the metal and the organic linker. This compound can exist as a pair of chiral enantiomers, (1R,2R) and (1S,2S), and an achiral meso form. The enantiopure forms of this diol are valuable candidates for use as chiral organic linkers in the synthesis of coordination polymers and MOFs. nih.gov By coordinating the hydroxyl groups to metal centers, intricate and stable three-dimensional networks can be assembled.

The synthesis of MOFs using enantiomerically pure linkers leads to the formation of homochiral MOFs (HMOFs), which have pores with a chiral internal environment. rsc.orgladewig.co When an enantiopure form of this compound is used as the building block, the resulting HMOF inherits the linker's chirality. This intrinsic framework chirality is crucial for applications in enantioseparation, where the MOF can act as a stationary phase in chromatography or as a selective adsorbent. longdom.org The chiral pores can exhibit different interaction strengths with the two enantiomers of a racemic guest molecule, allowing for their separation. The bulky bromophenyl groups would contribute to the size and shape of the pores, influencing the selectivity of the separation process.

Concept of Enantioseparation by a Homochiral MOF

| Component | Role | Description | Outcome |

|---|---|---|---|

| (1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diol | Chiral Linker | Provides the chirality for the framework. | Formation of a homochiral MOF with (R,R)-configured pores. |

| Metal Ion (e.g., Zn²⁺, Cu²⁺) | Node | Connects the linkers to form the porous network. | Stable, crystalline framework. |

Metal-bis(dithiolene) complexes are a class of coordination compounds known for their rich electrochemical properties and their ability to form conducting or magnetic molecular materials. wikipedia.orgitn.pt These materials are typically composed of planar complexes that stack in the solid state, facilitating electron transport or magnetic coupling. While the title compound is a diol, it can serve as a precursor for the synthesis of the required 1,2-dithiolene ligand.

A potential synthetic route involves the oxidation of this compound to the corresponding diketone, followed by a thionation reaction (e.g., using Lawesson's reagent or phosphorus pentasulfide) to convert the carbonyl groups to thiocarbonyls, ultimately yielding a dithiolene-type ligand. nih.gov This ligand can then be reacted with various metal salts (e.g., of Nickel, Palladium, Copper) to form the target metal-bis(1,2-bis(4-bromophenyl)dithiolene) complexes. koreascience.kr The electronic properties of these final complexes would be influenced by the central metal and the electron-withdrawing nature of the bromophenyl groups.

Supramolecular Chemistry and Cocrystal Formation

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. nih.gov this compound is an excellent candidate for building supramolecular assemblies and engaging in cocrystal formation due to its capacity for forming multiple, specific intermolecular interactions. semanticscholar.org

The two hydroxyl groups are strong hydrogen bond donors and acceptors, capable of forming robust O-H···O hydrogen bonds that can direct the assembly of molecules into well-defined chains, sheets, or networks. researchgate.net Simultaneously, the bromine atoms on the phenyl rings can act as halogen bond donors. nih.gov A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. semanticscholar.org These C-Br···O or C-Br···N halogen bonds, along with potential Br···Br interactions, provide an additional layer of control for assembling molecules in the solid state, making this compound a versatile building block in crystal engineering.

Potential Non-Covalent Interactions

| Interaction Type | Donor Group | Acceptor Group | Relative Strength |

|---|---|---|---|

| Hydrogen Bond | Hydroxyl (-OH) | Hydroxyl (-OH), Carbonyl, etc. | Strong |

| Halogen Bond | Bromine (-Br) | Oxygen, Nitrogen, Bromine, π-system | Moderate |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Weak-Moderate |

Co-crystallization with Aromatic Heterocycles

Co-crystallization is a powerful technique in crystal engineering to design materials with tailored properties by combining two or more different molecules in a single crystal lattice. Aromatic heterocycles are often used as co-formers due to their ability to form various non-covalent interactions, such as hydrogen bonds and π-π stacking.

A thorough search for research detailing the co-crystallization of this compound with any aromatic heterocycles did not yield any specific studies. Consequently, no experimental data, such as crystallographic information or analysis of intermolecular interactions for such co-crystals, can be presented.

Development of Porous Polymer Networks (PPNs)

Porous polymer networks are a class of materials characterized by their high surface area and porous structure, making them suitable for applications in gas storage, separation, and catalysis. The synthesis of PPNs often involves the polymerization of rigid and multifunctional monomers to create a robust and porous framework.

While the diol functionality of this compound could theoretically be utilized in polycondensation reactions to form polyester or polyether networks, and the bromophenyl groups could be used in coupling reactions to form carbon-carbon linked frameworks, no published research was found that specifically employs this compound for the synthesis of PPNs. As a result, there is no available data on the properties of such polymers, including surface area, pore volume, or thermal stability.

常见问题

What are the established synthetic routes for preparing 1,2-Bis(4-bromophenyl)ethane-1,2-diol, and how can reaction conditions be optimized for higher yields?

Basic Research Question

The synthesis of this compound typically involves the reduction of a diketone precursor. For example, zinc-based reducing agents, such as (nicotine)(tetrahydroborato)zinc complexes, have been used to reduce 1,2-bis(4-methoxyphenyl)ethane-1,2-dione to its corresponding diol in yields up to 94% under mild conditions (molar ratio 2:1, 40°C) . Optimization strategies include adjusting stoichiometry, temperature, and solvent polarity. For brominated analogs, substituting methoxy groups with bromine may require inert atmospheres to prevent debromination. Characterization via NMR and HRMS is critical to confirm purity and structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。